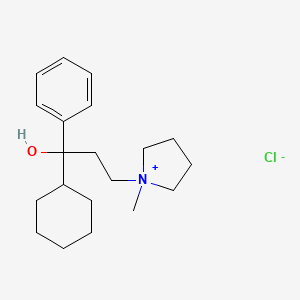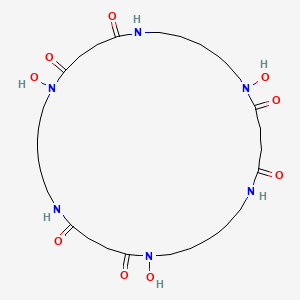
Tricyclamol Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Historically, tricyclamol was used for its spasmolytic action on smooth muscle. In animal studies, it inhibits the spasmogenic effects of acetylcholine (ACh), carbachol, pilocarpine, and barium .
Tricyclamol chloride: is a quaternary ammonium compound. It exists as a crystalline, odorless substance that is readily soluble in water.
Preparation Methods
Synthetic Routes: The synthetic routes for tricyclamol chloride are not widely documented. it is typically synthesized through quaternization of a tertiary amine precursor with chloromethyl methyl ether.
Reaction Conditions: Specific reaction conditions may vary, but the quaternization reaction typically occurs under mild conditions.
Industrial Production: Information on large-scale industrial production methods is limited.
Chemical Reactions Analysis
Reactivity: Tricyclamol chloride is relatively stable and does not undergo extensive chemical transformations.
Common Reagents and Conditions: As a quaternary ammonium compound, it is generally inert toward common reagents.
Major Products: No major products resulting from chemical reactions of this compound are well-documented.
Scientific Research Applications
Chemistry: Tricyclamol chloride’s applications in chemistry are limited due to its stability. It is not commonly used as a reagent or catalyst.
Biology: Its biological applications are also scarce, as it lacks specific biological targets.
Medicine: this compound’s medical applications are minimal, and it is not used clinically.
Industry: Industrial applications remain elusive, likely due to its limited reactivity.
Mechanism of Action
- The exact mechanism by which tricyclamol chloride exerts its effects is not well-understood. It likely involves interactions with cell membranes or ion channels due to its quaternary ammonium structure.
Comparison with Similar Compounds
Similar Compounds: There are no closely related compounds with significant similarities to tricyclamol chloride. Its unique structure sets it apart from other quaternary ammonium compounds.
Properties
CAS No. |
3818-88-0 |
|---|---|
Molecular Formula |
C20H32ClNO |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;chloride |
InChI |
InChI=1S/C20H32NO.ClH/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3;1H/q+1;/p-1 |
InChI Key |
PISKUTGWQHZKIK-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] |
Canonical SMILES |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] |
Key on ui other cas no. |
3818-88-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-Ethyl-13-(hydroxymethyl)-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1208792.png)









![[2-Octadec-9-enoyloxy-3-(10-oxo-10-perylen-3-yldecanoyl)oxypropyl] octadec-9-enoate](/img/structure/B1208808.png)

